Benzeneacetic acid, 2-(bromomethyl)-
Overview
Description
Benzeneacetic acid, 2-(bromomethyl)-: is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is also known by its CAS number 13737-35-4 . This compound is characterized by the presence of a bromomethyl group attached to the benzene ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneacetic acid, 2-(bromomethyl)- can be synthesized through the bromination of benzeneacetic acid. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods: Industrial production of Benzeneacetic acid, 2-(bromomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzeneacetic acid, 2-(bromomethyl)- undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of Benzeneacetic acid, 2-(bromomethyl)- can lead to the formation of benzeneacetic acid or its derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Hydroxybenzeneacetic acid, cyanobenzeneacetic acid, aminobenzeneacetic acid.
Oxidation: Benzeneacetic acid, benzoylformic acid.
Reduction: Benzeneacetic acid, benzyl alcohol.
Scientific Research Applications
Benzeneacetic acid, 2-(bromomethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(bromomethyl)- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Phenylacetic acid: Similar structure but lacks the bromomethyl group, making it less reactive in substitution reactions.
Benzyl bromide: Contains a bromomethyl group but lacks the carboxylic acid functionality, limiting its applications in certain reactions.
Benzenepropanoic acid: Similar to Benzeneacetic acid, 2-(bromomethyl)- but with an additional carbon in the side chain, affecting its reactivity and applications.
Uniqueness: Benzeneacetic acid, 2-(bromomethyl)- is unique due to the presence of both the bromomethyl and carboxylic acid groups, providing a versatile platform for various chemical transformations and applications in multiple fields .
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUUOJBKIIEHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512384 | |
Record name | [2-(Bromomethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-35-4 | |
Record name | [2-(Bromomethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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